3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid
Description
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid is a heterocyclic compound featuring a six-membered thiazinane ring (containing sulfur and nitrogen atoms) with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid substituent. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions . The thiazinane scaffold contributes conformational rigidity, making the compound valuable in medicinal chemistry for designing peptidomimetics or enzyme inhibitors.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazinane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-19(23)18-9-10-26-12-21(18)20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNARUMHQNRRXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219378-60-4 | |
| Record name | 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazinane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of 9H-fluorene-9-methanol with chloroformate to form the Fmoc-chloride intermediate. This intermediate then reacts with the thiazinane-4-carboxylic acid under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Piperidine is often used to remove the Fmoc group under mild conditions.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl carbon in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically results in the removal of the Fmoc group, revealing the free amino group.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid is in peptide synthesis. The Fmoc group protects amino groups during chemical reactions, facilitating selective deprotection and subsequent peptide bond formation. This method is widely used in the development of peptides with specific biological activities.
Biological Studies
The compound is utilized in biological research to study protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it an essential tool for investigating biochemical pathways and protein functions.
Pharmaceutical Development
Research indicates potential therapeutic applications of this compound in drug development. Its derivatives have been explored for their efficacy as pharmacological agents targeting various diseases.
Case Study 1: Peptide-Based Drug Development
A study investigated the use of Fmoc-protected thiazinane derivatives in synthesizing peptide-based drugs targeting specific receptors. The results showed enhanced stability and bioactivity compared to unprotected analogs, highlighting the importance of the Fmoc group in drug efficacy.
Case Study 2: Protein Interaction Studies
In another study, researchers employed this compound to explore protein-ligand interactions using surface plasmon resonance (SPR). The findings provided insights into binding affinities and kinetics crucial for drug design.
Mechanism of Action
The mechanism of action of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid primarily involves the protection of amino groups. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing the intermediate structures during peptide synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid with structurally or functionally related Fmoc-protected heterocyclic carboxylic acids:
Key Comparative Insights:
Structural Diversity :
- Ring Size and Heteroatoms : The thiazinane (6-membered, S/N) and thiazolane (5-membered, S/N) derivatives differ in ring strain and conformational flexibility, influencing their utility in mimicking peptide turn structures . Piperazine (N/N) and tetrahydropyran (O) analogs offer distinct electronic and steric profiles for targeting enzymes or receptors .
- Functional Groups : The oxetane derivative’s compact, polar structure enhances metabolic stability compared to larger heterocycles, making it suitable for optimizing pharmacokinetic properties .
Synthetic Accessibility: Fmoc-protected compounds are typically synthesized via carbamate formation between Fmoc-Cl and amine precursors, as seen in the synthesis of related compounds like 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(2-(methoxymethoxy)ethoxy)benzoic acid (compound 1n) using NaHCO₃/THF conditions .
Applications :
- Peptide Engineering : Thiazinane and thiazolane derivatives are used to constrain peptide backbones, enhancing target binding affinity and proteolytic resistance .
- Bioconjugation : Piperazine-based acetic acid derivatives serve as linkers in antibody-drug conjugates (ADCs) .
Research Findings and Data
- Conformational Analysis : Molecular modeling of thiazinane derivatives predicts enhanced rigidity compared to thiazolanes, favoring α-helix stabilization in peptides .
- Yield and Purity: Fmoc-protected heterocycles generally achieve >95% purity after column chromatography, as demonstrated in the synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid .
- Thermal Stability : Thiazinane derivatives decompose above 200°C, comparable to other Fmoc-protected acids .
Biological Activity
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₇NO₄S
- Molecular Weight : 355.41 g/mol
- CAS Number : 423719-54-4
The biological activity of this compound is primarily attributed to its structure, which allows it to interact with various biological targets. The thiazinane ring contributes to its ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules, such as proteins and nucleic acids.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The fluorenylmethoxycarbonyl group may enhance the compound's affinity for certain receptors, influencing signaling pathways critical for cell growth and differentiation.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacterial strains. |
| Antitumor | Demonstrated cytotoxic effects on cancer cell lines in vitro. |
| Anti-inflammatory | Potential to reduce inflammation markers in cellular models. |
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic disorders. |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity :
- Antitumor Effects :
- Anti-inflammatory Properties :
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid, and how do reaction conditions influence yield?
- The synthesis typically involves:
- Protection of the thiazinane ring nitrogen with a fluorenylmethoxycarbonyl (Fmoc) group under anhydrous conditions using reagents like Fmoc-Cl and a base (e.g., DIEA) .
- Carboxylic acid activation using coupling agents such as HATU or DCC in polar aprotic solvents (e.g., DMF) .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the product.
- Yield optimization requires strict control of temperature (0–25°C), moisture-free environments, and stoichiometric ratios of reagents (1:1.2 for Fmoc-Cl:amine) .
Q. What handling and storage protocols are recommended for this compound to ensure stability?
- Storage : Keep at 2–8°C in a desiccator to prevent hydrolysis of the Fmoc group .
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for sensitive reactions, and avoid prolonged exposure to light to prevent photodegradation .
- Safety : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (GHS Category 4 for oral/dermal exposure) .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Analytical methods :
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- NMR (¹H and ¹³C) to confirm the Fmoc group (δ 4.2–4.4 ppm for CH₂) and thiazinane ring protons (δ 3.1–3.5 ppm) .
- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ~450–470 Da) .
Advanced Research Questions
Q. How can contradictions in reported toxicity data be addressed when designing in vitro assays?
- Challenge : SDS documents often lack ecotoxicological or chronic toxicity data .
- Methodology :
- Conduct preliminary cytotoxicity assays (e.g., MTT on HEK-293 cells) at varying concentrations (1–100 µM) .
- Use parallel control compounds with known toxicity profiles (e.g., Fmoc-protected amino acids) to benchmark results .
- Apply QSAR models to predict untested endpoints (e.g., bioaccumulation potential) .
Q. What strategies mitigate racemization during coupling reactions involving this compound?
- Racemization triggers : High pH (>9), elevated temperatures (>25°C), or prolonged reaction times .
- Solutions :
- Use coupling reagents like HOBt/DIC, which minimize base-induced racemization .
- Monitor reaction progress with chiral HPLC (e.g., Chiralpak IA column) to detect enantiomeric excess .
- Additives like Oxyma Pure® reduce side reactions while maintaining coupling efficiency .
Q. How can degradation products of this compound be identified under physiological conditions?
- LC-MS/MS to detect Fmoc cleavage products (e.g., fluorenylmethanol) and thiazinane ring oxidation .
- Stability-indicating assays (e.g., forced degradation under UV light or acidic/basic conditions) .
- DFT calculations to predict degradation pathways and reactive intermediates .
Q. What experimental designs resolve discrepancies in reported solubility data across solvents?
- Documented solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (~10 mg/mL), high in DMF (>50 mg/mL) .
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
